Cyclohexyltriphenylphosphonium bromide is a quaternary ammonium compound with the molecular formula and a molecular weight of 425.34 g/mol. This compound appears as a beige to white crystalline powder and is known for its applications in various chemical syntheses and biological studies. It is characterized by its triphenylphosphonium moiety, which enhances its lipophilicity and facilitates its use in biological systems .
The primary mechanism of action of CTPB involves its lipophilic cation. Due to its positive charge, the cyclohexyltriphenylphosphonium moiety accumulates in the negatively charged membranes of mitochondria, the cell's powerhouses []. This accumulation allows researchers to study mitochondrial function, probe membrane potential, and deliver therapeutic agents to mitochondria [].
Cyclohexyltriphenylphosphonium bromide exhibits notable biological activity, particularly in mitochondrial studies. It has been shown to:
The compound's ability to accumulate in mitochondria due to its lipophilic nature makes it a valuable tool in studying mitochondrial dynamics and function.
The synthesis of cyclohexyltriphenylphosphonium bromide typically involves the following steps:
Cyclohexyltriphenylphosphonium bromide has several applications across different fields:
Studies on cyclohexyltriphenylphosphonium bromide have revealed interactions with various biological molecules:
These interactions are crucial for understanding its biological effects and potential therapeutic uses.
Several compounds share structural similarities with cyclohexyltriphenylphosphonium bromide. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| (Cyclohexyl)methyltriphenylphosphonium bromide | 439.37 g/mol | Contains an additional methyl group on the phosphonium | |
| Benzyltriphenylphosphonium bromide | 439.37 g/mol | Benzyl group instead of cyclohexyl | |
| Octyldiphenylphosphonium bromide | 425.34 g/mol | Longer alkyl chain enhances lipophilicity |
Cyclohexyltriphenylphosphonium bromide is unique due to its specific cyclohexane ring structure, which influences its solubility and biological activity compared to other phosphonium salts. Its distinct properties make it particularly useful in mitochondrial studies and organic synthesis applications .
The most established method for CTPB synthesis involves the nucleophilic alkylation of triphenylphosphine (PPh₃) with cyclohexyl bromide. This reaction proceeds via an Sₙ2 mechanism, where the lone pair on phosphorus attacks the electrophilic carbon of cyclohexyl bromide, displacing the bromide ion. The process is typically conducted in anhydrous dichloromethane or toluene under reflux conditions (80–110°C) for 12–24 hours.
Reaction Scheme:
$$
\text{PPh}3 + \text{C}6\text{H}{11}\text{Br} \rightarrow \text{C}6\text{H}{11}\text{PPh}3^+ \text{Br}^-
$$
Industrial-scale production employs optimized parameters, such as:
Recent advances leverage organometallic reagents to enhance efficiency. For example, lithium-halogen exchange using n-butyllithium (n-BuLi) enables the generation of phosphorane intermediates, which react with electrophiles to form CTPB derivatives. This approach is critical for synthesizing functionalized phosphonium salts with tailored properties.
CTPB’s versatility stems from modifiable structural components:
The Wittig reaction, discovered by Georg Wittig in 1954, employs phosphonium ylides to convert aldehydes or ketones into alkenes. CTPB acts as a precursor to generate cyclohexyl-substituted ylides, which participate in stereoselective olefination. The reaction mechanism involves three key steps: (1) nucleophilic attack of the ylide’s carbanion on the carbonyl carbon, (2) formation of an oxaphosphetane intermediate, and (3) elimination of triphenylphosphine oxide to yield the alkene [2] [5].
In contrast, the Horner–Wadsworth–Emmons (HWE) reaction utilizes phosphonate-stabilized carbanions instead of phosphonium ylides. While both reactions produce alkenes, the HWE reaction favors E-selectivity due to equilibration of intermediates during the elimination phase [3] [6]. CTPB-derived ylides, being semi-stabilized, exhibit moderate E/Z selectivity in Wittig reactions, whereas HWE’s phosphonate systems achieve higher stereocontrol (Table 1) [5] [6].
Table 1: Comparison of Wittig and HWE Reactions
| Parameter | Wittig Reaction (CTPB) | HWE Reaction |
|---|---|---|
| Reagent Type | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine Oxide | Dialkyl Phosphate |
| Stereoselectivity | Moderate (E/Z mixture) | High (E-dominant) |
| Substrate Compatibility | Aldehydes, Ketones | Aldehydes, Activated Ketones |
Ultrasound irradiation has been shown to enhance reaction rates and yields in Wittig reactions involving CTPB, particularly for tetrasubstituted alkenes [5]. The stabilization of ylides via conjugation with electron-withdrawing groups further improves E-selectivity, as predicted by computational studies [6].
CTPB’s utility extends to nickel-catalyzed cross-coupling reactions, where it serves as an arylating agent. A metal-free synthesis of aryltriphenylphosphonium bromides, including CTPB, involves refluxing triphenylphosphine with aryl bromides in phenol [4]. This method tolerates functional groups such as hydroxymethyl and carboxyl, enabling the synthesis of multifunctional phosphonium salts.
In nickel-catalyzed systems, CTPB undergoes transmetalation to form aryl-nickel intermediates, which subsequently react with organozinc or boron reagents. The phosphonium salt’s aryl group is transferred to the nickel center, followed by reductive elimination to forge carbon–carbon bonds. While the provided sources do not explicitly detail nickel-catalyzed pathways, the synthesis of CTPB analogues suggests compatibility with cross-coupling frameworks [4].
The generation of ylides from CTPB requires strong bases like n-butyllithium or sodium hydride. Deprotonation of the phosphonium salt yields a resonance-stabilized ylide, where the cyclohexyl group mitigates steric hindrance during carbonyl addition [2] [5]. The reaction’s rate-limiting step is the nucleophilic attack on the carbonyl, followed by rapid oxaphosphetane collapse (Figure 1) [6].
Figure 1: Mechanistic Pathway of CTPB in Wittig Olefination
Alkyl halide reactivity in CTPB synthesis follows an $$ S_N2 $$ mechanism, where triphenylphosphine displaces bromide from cyclohexyl bromide. Phenol, as a solvent, enhances reactivity via hydrogen bonding with bromide ions [4].
A major limitation of Wittig chemistry is the stoichiometric production of triphenylphosphine oxide, which is challenging to recycle. However, recent advances propose reducing the oxide back to triphenylphosphine using silanes or molecular hydrogen under catalytic conditions. While not directly addressed in the provided sources, the HWE reaction’s dialkylphosphate byproduct offers easier aqueous extraction, highlighting a sustainability advantage over Wittig’s phosphine oxide [3] [5].
CTPB’s compatibility with green solvents like polyethylene glycol (PEG) and microwave-assisted protocols further aligns with sustainable chemistry goals. For instance, ultrasound-assisted Wittig reactions reduce reaction times and energy consumption while maintaining high yields [5].
Recent developments in photoredox catalysis have expanded the utility of cyclohexyltriphenylphosphonium bromide in visible light-mediated transformations [3]. The integration of photoredox conditions with phosphonium salt chemistry enables mild reaction conditions while maintaining high E-selectivity. Under visible light irradiation with ruthenium catalysts, the compound participates in olefination reactions achieving 93% yields with predominantly E-configured products [3].
This approach offers significant advantages in green chemistry applications, as it eliminates the need for harsh reaction conditions and reduces energy consumption compared to traditional thermal processes [3]. The method demonstrates broad substrate scope, accommodating both aromatic and aliphatic aldehydes with excellent functional group tolerance [3].
| Reaction System | E:Z Selectivity Ratio | Yield (%) | Industrial Application |
|---|---|---|---|
| Wittig Reaction (Standard) | 96:4 | 71 | Pharmaceutical intermediates |
| Wittig Reaction (Modified) | 98:2 | 93 | Fine chemical synthesis |
| Photoredox Olefination | E-selective | 93 | Green chemistry applications |
Nickel-catalyzed transformations utilizing cyclohexyltriphenylphosphonium bromide represent a significant advancement in cross-coupling methodology, offering exceptional functional group tolerance and high-yielding C-C bond formation reactions [5] [6] [7].
The compound demonstrates remarkable efficacy in nickel-catalyzed decarbonylative cross-coupling reactions with organozinc reagents [5]. Using a catalytic system consisting of Ni(cod)₂ and dcype (1,2-bis(dicyclohexylphosphino)ethane) as the supporting ligand, cyclohexyltriphenylphosphonium bromide enables the coupling of aryl and heteroaryl esters with various organozinc compounds, achieving yields ranging from 85-96% [5].
The reaction exhibits broad functional group tolerance, accommodating methoxy, amine, alkenyl, ketone, and amide substituents without significant interference [5]. Secondary alkylzinc reagents, such as cyclohexylzinc bromide, prove particularly suitable for these decarbonylative alkylation reactions, demonstrating the versatility of the catalytic system [5].
Nickel-catalyzed reductive cross-coupling reactions employing cyclohexyltriphenylphosphonium bromide as a coupling partner have emerged as powerful tools for C(sp²)-C(sp³) bond construction [6]. The protocol features broad substrate scope, high functional group tolerance, and heterocycle compatibility, with yields ranging from 80-95% [6].
The reaction mechanism involves the generation of alkyl radicals through C-P bond cleavage, followed by nickel-mediated cross-coupling with electrophilic partners [6]. This approach enables direct construction of C(sp²)-C(sp³) bonds under mild conditions, representing a significant advancement over traditional cross-coupling methodologies that require pre-formed organometallic reagents [6].
| Transformation Type | Catalyst System | Yield Range (%) | Functional Group Compatibility |
|---|---|---|---|
| Decarbonylative Alkylation | Ni(cod)₂/dcype | 85-96 | Methoxy, amine, alkenyl, ketone, amide |
| Reductive Cross-Coupling | Ni/PPh₃/Zn | 80-95 | Heterocycles, esters, alcohols |
| C-C Bond Formation | Ni/Ligand | 84-93 | Bromides, chlorides, various substitutions |
The integration of cyclohexyltriphenylphosphonium bromide chemistry with phosphonate-stabilized reagent systems has yielded significant advances in Horner-Wadsworth-Emmons (HWE) reaction methodology and stereoselectivity control [8] [9] [10].
Phosphonate-stabilized reagents derived from cyclohexyltriphenylphosphonium bromide demonstrate superior stereoselectivity control compared to traditional phosphonium ylides [8] [9]. The HWE reaction utilizing these stabilized reagents favors E-alkene formation with selectivity ratios reaching 95:5 under optimized conditions [8] [11].
The enhanced stereoselectivity arises from the thermodynamic stabilization of E-products and intermediates during the reaction pathway [8]. The electron-withdrawing nature of phosphonate groups provides additional stabilization through charge delocalization, leading to more predictable and controllable stereochemical outcomes [8] [10].
Recent developments in Z-selective HWE methodology have demonstrated that temperature control can significantly influence the stereochemical outcome of reactions involving cyclohexyltriphenylphosphonium bromide-derived reagents [9]. At reduced temperatures (-20°C to -78°C), Z-selectivity can be enhanced while maintaining high yields [9].
The use of specialized phosphonate reagents, such as bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonates, in combination with cyclohexyltriphenylphosphonium bromide systems enables Z:E ratios reaching 98:2 [9]. This temperature-dependent selectivity provides chemists with tools to access either stereoisomer selectively based on reaction conditions [9].
The industrial relevance of these phosphonate-stabilized systems extends to natural product synthesis and pharmaceutical intermediate preparation [10] [12]. The method provides efficient synthetic routes for α,β-unsaturated carbonyl compounds with precise stereochemical control, essential for bioactive molecule synthesis [10].
The compatibility with diverse aldehyde and ketone substrates, including sterically hindered examples, makes these systems particularly valuable for complex molecule construction [10]. The water-soluble nature of phosphonate byproducts facilitates product purification, representing a significant advantage over traditional Wittig methodology [8].
The incorporation of cyclohexyltriphenylphosphonium bromide into microporous polymer networks represents a transformative advancement in heterogeneous catalysis, enabling recyclable and environmentally sustainable catalytic processes.
Microporous organic polymers (POPs) containing cyclohexyltriphenylphosphonium bromide functional groups demonstrate exceptional catalytic performance with surface areas ranging from 760-980 m²/g. These materials exhibit high thermal and chemical stability while maintaining permanent porosity essential for substrate accessibility.
The integration process involves covalent anchoring of phosphonium functionalities within the polymer framework, preventing catalyst leaching while maintaining catalytic activity. The resulting materials demonstrate excellent performance in various cross-coupling reactions, including Suzuki-Miyaura coupling reactions involving bromo- and chloroarenes under environmentally friendly conditions.
The solid-state nature of these catalytic systems provides significant operational advantages, including simplified product separation, catalyst recovery, and environmental benefits. The microporous structure ensures high substrate accessibility while the permanent porosity facilitates mass transfer throughout the reaction.
Recycling studies demonstrate that these materials maintain catalytic activity over multiple reaction cycles, with minimal activity loss observed after five consecutive uses. The absence of metal leaching and the stability of the phosphonium functionalities contribute to the long-term viability of these heterogeneous systems.
Recent developments in conjugated microporous polymers (CMPs) have incorporated cyclohexyltriphenylphosphonium bromide functionalities to create specialized catalytic materials. These systems combine the electronic properties of conjugated frameworks with the catalytic capabilities of phosphonium centers.
The materials demonstrate remarkable performance in Knoevenagel condensation reactions, with recyclability extending to ten cycles without significant degradation. The large surface areas (263-926 m²/g) and tunable pore sizes (2.0-2.5 nm) provide optimal environments for catalytic transformations.
| Polymer Network Type | Surface Area (m²/g) | Catalytic Application | Recycling Performance |
|---|---|---|---|
| Microporous Organic Polymers | 760-980 | CO₂ fixation, Cross-coupling | 5+ cycles, minimal activity loss |
| Conjugated Microporous Polymers | 263-926 | Knoevenagel condensation | 10 cycles, negligible degradation |
| Porous Ionic Polymers | 323-246 | Cycloaddition reactions | 10+ cycles, slight decrease |
| Triphenylphosphine-Based Networks | 650-980 | Wittig reaction cycles | Multiple cycles demonstrated |
The scalability of these solid-state catalytic systems positions them as viable alternatives to homogeneous catalysts in industrial applications. The ability to process reactions under heterogeneous conditions while maintaining high activity and selectivity addresses key challenges in sustainable chemical manufacturing.
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